molecular formula C13H16F2N2O2 B3035968 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone CAS No. 338791-97-2

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone

Cat. No.: B3035968
CAS No.: 338791-97-2
M. Wt: 270.27 g/mol
InChI Key: HJFCCHVCOMNTMD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone is a complex chemical compound known for its unique properties and versatility. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is used in various fields such as medicinal chemistry, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:

    Formation of the Ethanone Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the ethanone core.

    Introduction of the Difluoro Group: The difluoro group is introduced using fluorinating agents under specific conditions.

    Attachment of the Piperazino Group: The piperazino group is attached through nucleophilic substitution reactions.

    Phenoxy Group Addition: The phenoxy group is added using phenol derivatives in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activity.

    Drug Discovery: The compound serves as a lead compound in drug discovery programs aimed at finding new treatments for various diseases.

    Material Science: Its unique properties make it useful in the development of advanced materials with specific functionalities.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone
  • 2,2-Difluoro-1-(4-methylpiperazino)-2-[4-(trifluoromethyl)phenoxy]-1-ethanone

Uniqueness

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone stands out due to its specific combination of functional groups, which confer unique properties and reactivity. This makes it particularly valuable in applications where precise chemical behavior is required.

Properties

IUPAC Name

2,2-difluoro-1-(4-methylpiperazin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-16-7-9-17(10-8-16)12(18)13(14,15)19-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFCCHVCOMNTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(OC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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